5-iso-Propyl-N,N-dimethyltryptamine
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Overview
Description
5-iso-Propyl-N,N-dimethyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of an indole ring, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iso-Propyl-N,N-dimethyltryptamine typically involves the alkylation of tryptamine derivatives. One common method includes the reaction of tryptamine with isopropyl halides under basic conditions to introduce the iso-propyl group. This is followed by N,N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Indole derivatives with oxidized side chains.
Reduction Products: Reduced forms of the compound with hydrogenated functional groups.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-iso-Propyl-N,N-dimethyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
Industry: Utilized in the development of novel pharmaceuticals and psychoactive substances.
Mechanism of Action
The mechanism of action of 5-iso-Propyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and can result in psychoactive effects. The compound may also interact with other receptors such as sigma-1 and trace amine-associated receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but without the iso-propyl group.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position of the indole ring.
Bufotenine: A tryptamine derivative with a hydroxy group at the 5-position .
Uniqueness: 5-iso-Propyl-N,N-dimethyltryptamine is unique due to the presence of the iso-propyl group, which may influence its binding affinity and selectivity for various receptors, potentially leading to distinct pharmacological effects compared to other tryptamines .
Properties
IUPAC Name |
N,N-dimethyl-2-(5-propan-2-yl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)12-5-6-15-14(9-12)13(10-16-15)7-8-17(3)4/h5-6,9-11,16H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYBFXZGVQDMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C2CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376406 |
Source
|
Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156281-04-8 |
Source
|
Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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